molecular formula C13H10N2O B6332139 (3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile CAS No. 136795-66-9

(3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile

Cat. No. B6332139
CAS RN: 136795-66-9
M. Wt: 210.23 g/mol
InChI Key: ASQQJHPXTIBFRU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile, also known as 3-MPCD, is a colorless crystalline solid with a melting point of 106-107°C. It is a synthetic compound that has been used extensively in scientific research applications, primarily in the fields of organic chemistry and biochemistry. 3-MPCD is a versatile compound that has been used as a reagent, catalyst, and intermediate in various reactions, as well as a starting material for the preparation of other compounds.

Scientific Research Applications

(3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile has been used in a variety of scientific research applications. It has been used as a reagent, catalyst, and intermediate in various reactions. It has also been used as a starting material for the preparation of other compounds, such as 4-methoxybenzaldehyde and 4-methoxybenzyl alcohol. Additionally, (3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines and pyridines.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile is not fully understood. However, it is believed to involve the formation of an intermediate compound, which is then converted into the desired product. This intermediate compound is believed to be formed by the reaction of the 4-methoxyphenylpropene with the 1,1-dicyanoethylene in the presence of a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile are not fully understood. However, it has been shown to have some effects on enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, (3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile has been shown to have some effects on the activity of certain proteins, such as the protein kinase C.

Advantages and Limitations for Lab Experiments

The use of (3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can be hazardous if not handled properly. Additionally, its reaction with other compounds can produce toxic byproducts.

Future Directions

The potential uses of (3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile in scientific research are vast. It could be used to synthesize a variety of compounds, such as heterocyclic compounds, which could have potential therapeutic applications. Additionally, further research could be conducted to explore its effects on enzymes and proteins, as well as its potential applications in biotechnology. Additionally, (3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile could be used to synthesize novel compounds for use in drug discovery and development. Finally, further research could be conducted to explore its potential applications in the fields of organic chemistry and biochemistry.

Synthesis Methods

(3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxyphenylpropene with 1,1-dicyanoethylene in the presence of a catalyst, such as zinc chloride. This reaction yields (3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile as a white crystalline solid with a melting point of 106-107°C. This method is simple and cost-effective, making it a popular choice for the synthesis of (3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile.

properties

IUPAC Name

2-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-13-7-5-11(6-8-13)3-2-4-12(9-14)10-15/h2-8H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQQJHPXTIBFRU-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methoxyphenyl)prop-2-enylidene)methane-1,1-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.